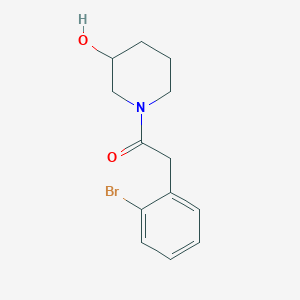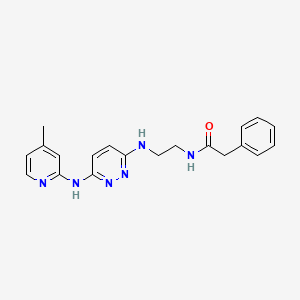
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as Janus kinase (JAK) inhibitors, which are being investigated for their ability to modulate immune responses and treat a variety of diseases.
科学的研究の応用
Environmental Impact and Remediation Efforts
Research has identified various chlorinated compounds, similar in structure to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, as pollutants with significant environmental impact. For instance, chlorophenols (CPs), which share chlorinated aromatic rings with the compound of interest, have been studied extensively for their environmental persistence and toxic effects. These compounds are noted for their role as precursors to dioxins in chemical processes, including Municipal Solid Waste Incineration (MSWI), highlighting the need for effective pollution control and remediation technologies (Peng et al., 2016).
Advanced Oxidation Processes for Degradation
The treatment and remediation of organic pollutants, including those structurally related to the compound , have seen significant advancements through the use of oxidoreductive enzymes and redox mediators. This approach enhances the degradation efficiency of recalcitrant compounds, offering a promising pathway for mitigating environmental pollution. Enzymatic treatment, supported by redox mediators, has been explored as a viable method for the remediation of a wide range of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Antioxidant Properties and Health Implications
The antioxidant properties of compounds with similar structural features, such as chromones, have been linked to potential health benefits. These properties enable such compounds to neutralize reactive oxygen species, potentially mitigating cell damage and disease progression. This highlights the broader implications of researching chlorinated compounds, not only for environmental science but also for health and medicine (Yadav et al., 2014).
Mechanisms of Toxicity and Environmental Persistence
Understanding the toxic effects and environmental persistence of chlorinated compounds, including those structurally related to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, is crucial for assessing their impact on human health and ecosystems. Studies have shown that such compounds can exert various toxic effects on aquatic organisms, indicating the importance of controlling their release into the environment (Ge et al., 2017).
特性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c19-12-3-4-16(14(20)8-12)25-11-18(24)23-7-1-2-13(10-23)26-17-5-6-22-9-15(17)21/h3-6,8-9,13H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBXGDTWQIVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

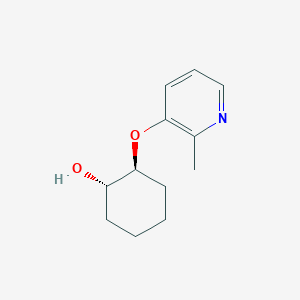
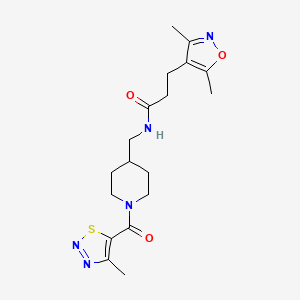
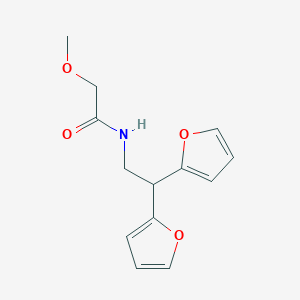

![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)

